Cas no 863558-71-8 (N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide)

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide structure
863558-71-8 structure
Product name:N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide
CAS No:863558-71-8
MF:C25H30N4O3S
Molecular Weight:466.595704555511
CID:5910579
PubChem ID:16806776

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • Benzenesulfonamide, 4-methoxy-N-[2-[4-(phenylmethyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]-
    • MLS001201603
    • HMS2968N18
    • N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
    • N-(2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-4-methoxybenzenesulfonamide
    • 863558-71-8
    • F0688-0035
    • CHEMBL1531936
    • VU0488685-1
    • N-[2-(4-benzylpiperazin-1-yl)-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
    • SMR000806105
    • AKOS024596873
    • N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide
    • インチ: 1S/C25H30N4O3S/c1-32-23-9-11-24(12-10-23)33(30,31)27-19-25(22-8-5-13-26-18-22)29-16-14-28(15-17-29)20-21-6-3-2-4-7-21/h2-13,18,25,27H,14-17,19-20H2,1H3
    • InChIKey: JOJZDVLGOJWEHZ-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(N2CCN(CC3=CC=CC=C3)CC2)C2=CC=CN=C2)(=O)=O)=CC=C(OC)C=C1

計算された属性

  • 精确分子量: 466.20386201g/mol
  • 同位素质量: 466.20386201g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 664
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.2Ų
  • XLogP3: 2.7

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0688-0035-2μmol
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0688-0035-5μmol
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0688-0035-2mg
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0688-0035-5mg
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0688-0035-4mg
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0688-0035-3mg
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0688-0035-1mg
N-[2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methoxybenzene-1-sulfonamide
863558-71-8 90%+
1mg
$54.0 2023-05-17

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide 関連文献

N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamideに関する追加情報

Compound CAS No. 863558-71-8: N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide

The compound N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl-4-methoxybenzene-1-sulfonamide (CAS No. 863558-71-8) is a highly specialized chemical entity with significant potential in the field of drug discovery and development. This compound has garnered attention due to its unique structural features and promising biological activities, particularly in the context of its role as a sulfonamide derivative with intricate substituents.

Sulfonamides are a class of compounds widely recognized for their diverse biological activities, including anti-inflammatory, antifungal, and antiviral properties. The 4-methoxybenzene ring in this compound contributes to its stability and enhances its pharmacokinetic profile, making it a favorable candidate for therapeutic applications. The presence of the pyridin-3-yl group further augments the compound's ability to interact with various biological targets, potentially enhancing its efficacy in treating diseases such as cancer, inflammation, and infectious disorders.

Recent studies have highlighted the importance of piperazine derivatives in medicinal chemistry, particularly due to their ability to modulate enzyme activity and receptor binding. The 4-benzylpiperazin group in this compound is notable for its capacity to enhance bioavailability and reduce toxicity, which are critical factors in drug design. This structural feature also facilitates the formation of hydrogen bonds, a key mechanism in molecular recognition and pharmacological activity.

The synthesis of N-2-(4-benzylpiperazin-1-yl)-2-(pyridin-3-yethyl)-4-methoxybenzene-sulfonamide involves a series of carefully optimized reactions, including nucleophilic substitution and coupling reactions. Researchers have employed advanced techniques such as microwave-assisted synthesis and high-throughput screening to streamline the production process and improve yield. These methods not only enhance the efficiency of synthesis but also contribute to the scalability of the compound for large-scale production.

From a biological standpoint, this compound has demonstrated remarkable selectivity towards specific molecular targets, such as kinases and proteases, which are implicated in various pathological conditions. For instance, recent in vitro studies have shown that it exhibits potent inhibitory activity against cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Additionally, its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways suggests potential applications in treating chronic inflammatory diseases like arthritis and neurodegenerative disorders.

The 4-methoxy group attached to the benzene ring plays a crucial role in modulating the compound's pharmacokinetic properties. Methoxy substitution is known to increase lipophilicity while maintaining hydrophilicity, thereby enhancing absorption across biological membranes. This balance is essential for achieving optimal drug delivery and ensuring sustained therapeutic effects.

Moreover, the integration of a pyridine ring into the structure introduces additional electronic effects that can influence the compound's reactivity and selectivity. Pyridine derivatives are often employed as ligands in metalloenzyme inhibition, further expanding the potential applications of this compound in catalytic processes and drug design.

In terms of therapeutic applications, this compound has shown promise as a lead molecule for developing novel anti-inflammatory agents. Its unique combination of structural features allows it to target multiple pathways involved in inflammation without inducing significant side effects. Preclinical studies have demonstrated its efficacy in reducing inflammatory markers such as interleukins and tumor necrosis factor-alpha (TNF-a), highlighting its potential as a safer alternative to conventional anti-inflammatory drugs.

Another area of interest lies in its potential use as an anticancer agent. The compound's ability to inhibit key oncogenic pathways, such as those involving mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3 kinase (PI3K), makes it a compelling candidate for cancer therapy. Recent research has focused on optimizing its delivery mechanisms to enhance tumor specificity and minimize systemic toxicity.

The development of this compound also underscores the importance of interdisciplinary collaboration in advancing chemical research. By integrating insights from organic chemistry, pharmacology, and computational modeling, researchers have been able to refine its structure for enhanced biological performance.

In conclusion, N-2-(4-benzylpiperazin-yethyl)-4-methoxybenzene-sulfonamide represents a significant advancement in medicinal chemistry with broad implications for drug discovery. Its unique structural attributes, coupled with cutting-edge research findings, position it as a promising candidate for addressing unmet medical needs across various therapeutic areas.

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